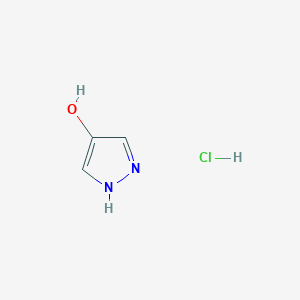

1H-pyrazol-4-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-pyrazol-4-ol hydrochloride is a chemical compound with the molecular formula C3H5ClN2O . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

Pyrazole derivatives, including this compound, have been synthesized using various methods. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of quinazolin-4(3H)-one derivatives containing a (1,3-diphenyl-1H-pyrazol-4-yl) core were synthesized and screened for their antimicrobial and antifungal activities .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 120.54 g/mol . It has three hydrogen bond donors and two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications

A study on oligo-pyrazole-based thin films synthesized from pyrazole derivatives showcased their potential in optoelectronics. The films exhibited optical properties suitable for applications in this field, such as desirable absorbance, transmittance, and optical band gaps, indicating their utility in the development of new optoelectronic devices (Cetin, Korkmaz, & Bildirici, 2018).

Fluorescent Property Evaluation

Another research effort synthesized a series of 1,3,5-triaryl-2-pyrazolines that displayed fluorescence properties. These properties suggest potential uses in the development of fluorescent materials for various applications, including biochemical sensing and imaging (Hasan, Abbas, & Akhtar, 2011).

Corrosion Inhibition

The corrosion inhibition of iron in hydrochloric acid solutions by pyrazole derivatives was examined, revealing that these compounds can effectively protect metals from corrosion. This finding is significant for industries seeking eco-friendly corrosion inhibitors for use in harsh chemical environments (Khaled, Abdel-Rehim, & Sakr, 2012).

Metal-Organic Frameworks (MOFs)

Research on pyrazolate-bridged metal–organic frameworks (MOFs) with exposed metal sites has shown these structures to possess high thermal and chemical stability, making them candidates for applications in gas storage, catalysis, and as materials for extreme conditions (Colombo et al., 2011).

Medicinal Chemistry

In the realm of medicinal chemistry, pyrazole derivatives have been explored for their potential as COX-2 inhibitors, indicating their relevance in the development of anti-inflammatory drugs (Patel et al., 2004). Additionally, novel pyrazole SKF-96365 analogues have been investigated as inhibitors of store-operated calcium entry (SOCE), which could have implications for treating diseases associated with abnormal calcium signaling (Dago et al., 2018).

Antileishmanial Activity

Pyrazolopyridine derivatives have been synthesized and evaluated for their antileishmanial activity, contributing to the search for new treatments for leishmaniasis, a tropical disease caused by Leishmania parasites (de Mello et al., 2004).

Wirkmechanismus

Target of Action

1H-pyrazol-4-ol hydrochloride primarily targets Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes. Estrogen receptors are involved in the regulation of various physiological processes, including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior . Alcohol dehydrogenase 1C is an enzyme involved in the metabolism of alcohols .

Mode of Action

It is known to interact with its targets, leading to changes in their function . For instance, it may modulate the activity of the estrogen receptors and alcohol dehydrogenase 1C, potentially altering their normal functioning .

Biochemical Pathways

Given its targets, it is likely to influence pathways related to estrogen signaling and alcohol metabolism .

Result of Action

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, being more active than standard drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, presence of other substances that can interact with the compound, and temperature . .

Biochemische Analyse

Biochemical Properties

Pyrazole derivatives have been found to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure and functional groups present in the pyrazole derivative .

Cellular Effects

Other pyrazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other pyrazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1H-Pyrazol-4-ol hydrochloride at different dosages in animal models have not been reported. Other pyrazole derivatives have shown varying effects at different dosages .

Eigenschaften

IUPAC Name |

1H-pyrazol-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O.ClH/c6-3-1-4-5-2-3;/h1-2,6H,(H,4,5);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVCMGIFKRFCPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803591-08-3 |

Source

|

| Record name | 1H-pyrazol-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2892593.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2892598.png)

![(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide](/img/structure/B2892605.png)

![N-[cyano(2-fluorophenyl)methyl]-3-[(pyrazin-2-yl)amino]benzamide](/img/structure/B2892606.png)

![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892607.png)

![N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2892611.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2892612.png)